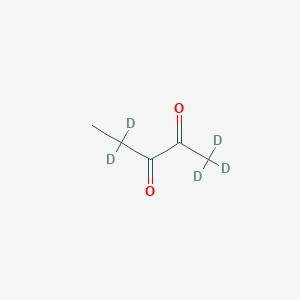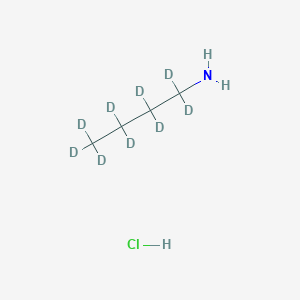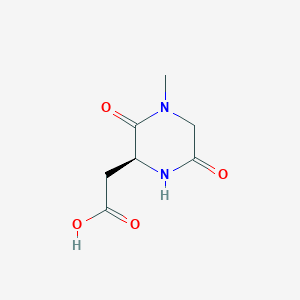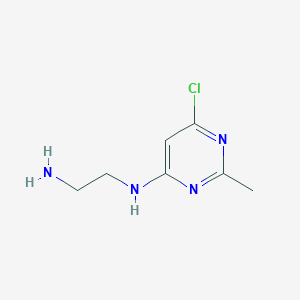
2,3-Pentanedione-1,1,1,4,4-D5
Übersicht
Beschreibung
2,3-Pentanedione-1,1,1,4,4-D5 is the deuterium labeled 2,3-Pentanedione . It is a common constituent of synthetic flavorings and is used to impart a butter, strawberry, caramel, fruit, rum, or cheese flavor in beverages, ice cream, candy, baked goods, gelatins, and puddings . It also occurs naturally as a fermentation product in beer, wine, and yogurt and is released during the roasting of coffee beans .
Synthesis Analysis
The synthesis of this compound and related compounds has been described in several studies . The proposed strategy is short and robust, requiring only one purification step and avoiding the use of expensive or hazardous starting materials as well as the use of specific equipment . This makes it well suited to the synthesis of derivatives for pharmaceutical research .Molecular Structure Analysis
The molecular formula of this compound is C5H8O2 . The structure of this compound can be viewed using Java or Javascript .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 100.12 . More detailed information about its properties, such as melting point, boiling point, and density, can be found on various chemical databases .Wissenschaftliche Forschungsanwendungen
Radical Cations and Electron Paramagnetic Resonance Studies
Research on diketone radical cations, including 2,3-pentanedione, showcases the use of electron paramagnetic resonance (EPR) spectroscopy combined with density functional theory (DFT) calculations. These studies are crucial for understanding the electronic structures and reactions of radical cations in ketonic and enolic forms, which have implications in organic chemistry and materials science (Nuzhdin, Feldman, & Kobzarenko, 2007).
Renewable Bisphenols Synthesis
2,3-Pentanedione, derived from bio-based chemicals like lactic acid, is being explored for synthesizing renewable bisphenols. These compounds have applications as plasticizers and in the production of polymers with potential uses in sustainable materials and green chemistry (Schutyser et al., 2014).
Photoactive Supramolecular Assemblies
3-Substituted 2,4-pentanediones are being utilized to construct photoactive supramolecular assemblies. These compounds play a role in the development of multichromophoric complexes and are being investigated for their potential in controlling energy and electron transfer processes in photoactive systems. This research has implications in the fields of photophysics and the development of new materials for energy conversion and storage (Olivier, Harrowfield, & Ziessel, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,1,1,4,4-pentadeuteriopentane-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-5(7)4(2)6/h3H2,1-2H3/i2D3,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMFJUDUGYTVRY-PDWRLMEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C(=O)C([2H])([2H])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474338.png)
![N'-[4-methyl-6-(1-piperidyl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B1474339.png)

![Spiro[3.3]heptane-2,2-diyldimethanamine](/img/structure/B1474342.png)







![[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B1474355.png)
![1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1474357.png)

